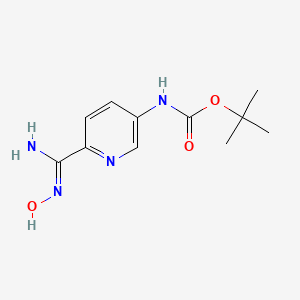

5-(Boc-amino)pyridine-2-carboxamidoxime

Description

Significance of Pyridine (B92270) Scaffolds in Synthetic Chemistry

The pyridine ring, a nitrogen-containing six-membered aromatic heterocycle, is a cornerstone in medicinal and synthetic chemistry. nih.govrsc.org As an isostere of benzene, its inclusion in a molecular structure can significantly alter physicochemical properties. nih.gov The nitrogen atom in the ring acts as a hydrogen bond acceptor and can be protonated, which enhances the solubility and bioavailability of less soluble compounds. enpress-publisher.comresearchgate.net This adaptability makes pyridine derivatives highly sought after in the pharmaceutical industry for drug design. enpress-publisher.comnih.gov

The pyridine scaffold is a "privileged structure," meaning it is a molecular framework that can bind to multiple biological targets with high affinity. rsc.org This versatility has led to its incorporation into a vast array of FDA-approved drugs targeting a wide range of diseases. nih.govnih.gov

Table 1: Examples of Marketed Drugs Containing a Pyridine Scaffold

| Drug Name | Therapeutic Use |

|---|---|

| Nilvadipine | Antihypertensive (Calcium Channel Blocker) researchgate.netnih.gov |

| Delavirdine | Antiviral (HIV Reverse Transcriptase Inhibitor) researchgate.net |

| Amrinone | Vasodilator researchgate.netnih.gov |

| Niacin | Vitamin B3, treats high cholesterol |

| Pyridoxine | Vitamin B6 rsc.org |

Beyond pharmaceuticals, pyridine derivatives are crucial as precursors, reagents, and solvents in the synthesis of agrochemicals and dyes. nih.govresearchgate.net Their adaptability as starting materials for structural modifications provides a robust platform for developing novel compounds with specific biological or material properties. enpress-publisher.comresearchgate.net

Role of Amidoxime (B1450833) Functional Groups in Organic Synthesis

The amidoxime functional group, which contains both a hydroxyimino and an amino group on the same carbon atom (RC(=NOH)NH2), is a versatile and valuable moiety in organic chemistry. nih.govingentaconnect.com Amidoximes are recognized as versatile building blocks for synthesizing a variety of heterocyclic compounds, such as 1,2,4-oxadiazoles. ingentaconnect.comrsc.org

In medicinal chemistry, the amidoxime group serves several critical roles. It is often used as a bioisostere for carboxylic acids, meaning it can replace a carboxylic acid group in a drug molecule without significantly altering its biological activity, while potentially improving properties like cell permeability. nih.gov Furthermore, amidoximes are key prodrugs for amidines. ingentaconnect.comresearchgate.net The amidoxime can be reduced in vivo to the corresponding amidine, which may be the active form of the drug. nih.gov This strategy is employed to enhance oral bioavailability and modulate the drug's pharmacokinetic profile.

Amidoximes have also gained significant attention for their ability to act as nitric oxide (NO) donors. nih.govresearchgate.net Nitric oxide is a crucial signaling molecule in many physiological processes, including blood pressure regulation and neurotransmission. nih.gov Certain amidoximes can release NO under enzymatic catalysis, a property that has been exploited in the development of cardiovascular drugs. nih.gov

Table 2: Biological and Chemical Applications of the Amidoxime Functional Group

| Application Area | Role of Amidoxime |

|---|---|

| Medicinal Chemistry | Prodrug for amidines, bioisostere of carboxylic acids, nitric oxide (NO) donor. ingentaconnect.comnih.gov |

| Heterocycle Synthesis | Versatile precursor for compounds like oxadiazoles (B1248032) and triazoles. nih.govrsc.org |

| Coordination Chemistry | Acts as a metal ion chelating ligand. ingentaconnect.comrsc.org |

| Biological Activities | Associated with antibacterial, anti-inflammatory, and antihypertensive properties. nih.govingentaconnect.comresearchgate.net |

Strategic Utility of the Boc Protecting Group in Amine Chemistry

In multi-step organic synthesis, it is often necessary to temporarily block the reactivity of a functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The tert-butyloxycarbonyl group, commonly known as the Boc group, is one of the most widely used protecting groups for amines. fishersci.co.ukjk-sci.com It converts a reactive amine into a less nucleophilic carbamate (B1207046), which is stable under a wide range of reaction conditions, particularly those involving bases and many nucleophiles. total-synthesis.com

The installation of a Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comorganic-chemistry.org This reaction is generally efficient, with high yields and mild conditions. fishersci.co.uk

The key strategic advantage of the Boc group is its lability under acidic conditions. total-synthesis.comwikipedia.org It can be readily removed using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), regenerating the free amine. fishersci.co.ukjk-sci.com This acidic cleavage proceeds through a stable tert-butyl cation intermediate. total-synthesis.com

This acid-lability makes the Boc group "orthogonal" to other common protecting groups, such as the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group and the hydrogenolysis-cleavable Cbz (benzyloxycarbonyl) group. total-synthesis.com This orthogonality is crucial in complex syntheses, such as peptide synthesis, as it allows for the selective deprotection of one functional group while others remain intact. total-synthesis.com

Table 3: Common Reagents for Boc Group Protection and Deprotection

| Process | Common Reagents | Typical Solvents |

|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (B128534) (TEA) or DMAP | Tetrahydrofuran (THF), Dichloromethane (B109758) (DCM), Acetonitrile (B52724) jk-sci.comwikipedia.org |

| Deprotection | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Dichloromethane (DCM), Methanol, Dioxane fishersci.co.ukjk-sci.com |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[6-[(Z)-N'-hydroxycarbamimidoyl]pyridin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O3/c1-11(2,3)18-10(16)14-7-4-5-8(13-6-7)9(12)15-17/h4-6,17H,1-3H3,(H2,12,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLNLJVXCKBBTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways to 5 Boc Amino Pyridine 2 Carboxamidoxime

Retrosynthetic Analysis of 5-(Boc-amino)pyridine-2-carboxamidoxime

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized starting materials. This approach reveals potential synthetic routes by identifying key bond disconnections.

The most evident disconnection in the target molecule is at the amidoxime (B1450833) functional group. Amidoximes are commonly synthesized from the corresponding nitriles through the addition of hydroxylamine (B1172632). nih.govlookchem.com This reaction is a robust and widely used method for forming the C(=NOH)NH2 group. nih.gov

Therefore, the first retrosynthetic disconnection breaks the C-N and N-O bonds of the amidoxime, leading to two precursor molecules: 5-(Boc-amino)pyridine-2-carbonitrile and hydroxylamine. This transformation is typically achieved by reacting the nitrile with hydroxylamine, often generated in situ from hydroxylamine hydrochloride and a base such as sodium carbonate or triethylamine (B128534). nih.gov The reaction is generally performed in a protic solvent like ethanol (B145695) or methanol, and heating can be used to reduce reaction times. nih.gov

The second key disconnection involves the Boc (tert-butoxycarbonyl) protecting group on the amino function at the C-5 position. The Boc group is a standard carbamate (B1207046) used to protect amines during synthesis. jk-sci.com This amide linkage can be retrosynthetically cleaved to reveal the free amine and the Boc-donating reagent.

This disconnection points to 5-aminopyridine-2-carbonitrile as the direct precursor. The forward reaction, the protection of the primary amine, is typically accomplished using di-tert-butyl dicarbonate (B1257347), also known as Boc anhydride (B1165640) ((Boc)₂O), in the presence of a base. jk-sci.comfishersci.co.uk While this reaction is common, aminopyridines can be poorly nucleophilic, sometimes leading to slow or low-yielding reactions. To overcome this, specific conditions may be employed, such as using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (Hydroxybenzotriazole) with a base like triethylamine in a suitable solvent. google.com

This two-step retrosynthetic analysis identifies 5-aminopyridine-2-carbonitrile as the crucial starting intermediate for the synthesis of this compound.

Precursor Synthesis and Functionalization

The successful synthesis of the target compound hinges on the availability and preparation of the key pyridine intermediate identified through retrosynthesis: 5-aminopyridine-2-carbonitrile.

The synthesis of substituted pyridines often requires regioselective methods to install functional groups at specific positions on the aromatic ring.

Introducing substituents at the C-2 and C-5 positions of a pyridine ring can be achieved through various strategies. One common approach involves starting with a pre-functionalized pyridine. For example, nucleophilic aromatic substitution (SNAr) on a dihalopyridine, such as 2-chloro-5-nitropyridine, allows for the sequential introduction of nucleophiles. The nitro group at the C-5 position strongly activates the C-2 position for nucleophilic attack.

Another classical method for introducing an amino group at the C-2 position is the Chichibabin reaction, which involves treating pyridine with sodium amide. youtube.com However, this reaction is typically limited to introducing the amino group at the C-2 or C-6 positions of unsubstituted or simply substituted pyridines and may lack the required regioselectivity for more complex substrates.

More modern approaches involve building the pyridine ring itself through multi-component reactions, which can provide access to highly substituted pyridines in a single step. nih.gov Alternatively, a synthetic route can begin with a substituted picoline (methylpyridine). For instance, starting with a 5-substituted-2-picoline, the methyl group at C-2 can be oxidized to an aldehyde or carboxylic acid, which can then be converted to a nitrile. nih.gov

The synthesis of the key intermediate, 5-aminopyridine-2-carbonitrile, involves the specific placement of an amino group at C-5 and a nitrile group at C-2. A plausible synthetic route could start from 5-nitro-2-picoline. nih.gov

Oxidation of the Methyl Group: The methyl group at the C-2 position can be oxidized to a carboxaldehyde using an oxidizing agent like selenium dioxide. nih.gov

Conversion to Nitrile: The resulting 5-nitropyridine-2-carboxaldehyde can then be converted to the corresponding nitrile. This is often achieved by forming an oxime with hydroxylamine, followed by dehydration.

Reduction of the Nitro Group: Finally, the nitro group at the C-5 position is reduced to a primary amine. This reduction is commonly performed via catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C). nih.gov

This sequence provides a reliable pathway to the required 5-aminopyridine-2-carbonitrile precursor.

The subsequent steps to obtain the final product are summarized in the table below, illustrating the forward synthetic sequence based on the retrosynthetic analysis.

| Step | Reaction | Key Reagents | Intermediate/Product | Typical Conditions |

|---|---|---|---|---|

| 1 | Boc Protection | 5-aminopyridine-2-carbonitrile, (Boc)₂O, Base | 5-(Boc-amino)pyridine-2-carbonitrile | Solvent (e.g., THF, DCM), Base (e.g., TEA, DMAP), Room Temperature. jk-sci.comfishersci.co.uk |

| 2 | Amidoxime Formation | 5-(Boc-amino)pyridine-2-carbonitrile, NH₂OH·HCl, Base | This compound | Solvent (e.g., Ethanol), Base (e.g., Na₂CO₃, TEA), Reflux. nih.gov |

The following table presents a summary of various conditions reported for the conversion of nitriles to amidoximes, which corresponds to the final step in the proposed synthesis.

| Nitrile Substrate | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Aromatic Nitriles | NH₂OH·HCl, Na₂CO₃ | Ethanol | 60–80 °C (Reflux) | Several hours | High (up to 98%) | nih.gov |

| Various Nitriles | NH₂OH·HCl, Base | None (Solvent-free) | Not specified | Short | 70–85% | nih.gov |

| Acrylonitrile Grafted Films | NH₂OH·HCl, Na₂CO₃ | Water (pH 7) | 80 °C | 4 hours | 75% Conversion | researchgate.net |

| Aromatic Nitriles | NH₂OH | Methanol | Not specified | Not specified | Variable (amide byproduct) | rsc.org |

Installation of the Boc Protecting Group on Pyridinyl Amines

The introduction of the Boc group is a crucial step in many synthetic sequences, serving to shield the nucleophilic amino group from unwanted reactions. This is particularly important in the synthesis of complex molecules like this compound, where the amino group's reactivity must be temporarily attenuated.

Methodologies for N-tert-Butoxycarbonylation

The N-tert-butoxycarbonylation of amines is a widely utilized transformation in organic synthesis. nih.gov The standard and most common method involves the use of di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O, as the Boc-donating reagent. nih.gov This reaction is typically performed in the presence of a base.

Various protocols have been developed to optimize this protection step for different substrates, including pyridinyl amines. Common approaches include:

Base-Catalyzed Reactions : A base is often employed to deprotonate the amine, increasing its nucleophilicity towards (Boc)₂O. Inorganic bases like sodium bicarbonate or organic bases such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) are frequently used. nih.govacs.org

Catalyst-Free Conditions : Environmentally benign methods have been developed that proceed without a catalyst, often using water as the solvent. nih.govorganic-chemistry.org These catalyst-free approaches can offer high chemoselectivity and avoid the formation of common side products. organic-chemistry.org

Acid-Catalyzed Reactions : Mildly acidic conditions can also facilitate Boc protection. Catalysts such as perchloric acid adsorbed on silica-gel (HClO₄–SiO₂) have been shown to be highly efficient for the N-tert-butoxycarbonylation of various amines under solvent-free conditions. organic-chemistry.org A range of other acid catalysts, including yttria-zirconia based Lewis acids, have also proven effective. semanticscholar.org

A specific method for the Boc protection of aminopyridines involves dissolving the aminopyridine and (Boc)₂O in a solvent like dichloromethane (B109758) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), 1-hydroxybenzotriazole (B26582) (HOBT), and an alkali such as triethylamine. google.comgoogle.com This approach has been reported to achieve high yields, typically in the range of 80-90%, at room temperature within 0.5 to 2 hours. google.com

| Methodology | Key Reagents | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Standard Base-Catalyzed | (Boc)₂O, Base (e.g., TEA, DMAP) | Organic Solvent (e.g., CH₂Cl₂, THF) | Widely applicable, well-established. | nih.govacs.org |

| Catalyst-Free (Aqueous) | (Boc)₂O | Water, Room Temperature | Environmentally friendly, high chemoselectivity. | organic-chemistry.org |

| Acid-Catalyzed | (Boc)₂O, Catalyst (e.g., HClO₄–SiO₂, Y-Zr) | Solvent-free or Acetonitrile (B52724) | Mild conditions, reusable catalyst. | organic-chemistry.orgsemanticscholar.org |

| EDCI/HOBT Mediated | (Boc)₂O, EDCI, HOBT, Base (TEA) | Dichloromethane, Room Temperature | High yield and selectivity for aminopyridines. | google.comgoogle.com |

Chemoselectivity Considerations in Boc Protection Strategies

When protecting aminopyridines, chemoselectivity is a significant concern. The pyridine ring nitrogen is also nucleophilic and can potentially react with (Boc)₂O. Furthermore, the exocyclic amino group can undergo double Boc protection, leading to N,N-di-Boc derivatives. nih.gov

The choice of reaction conditions is critical to ensure selective mono-N-protection of the exocyclic amino group.

Formation of Byproducts : Base-catalyzed reactions can sometimes lead to the formation of undesired side products such as isocyanates and ureas. nih.govresearchgate.net The formation of N,N-di-Boc derivatives is also a potential issue. nih.gov

Achieving Mono-Protection : Catalyst-free methods in water have been highlighted for their excellent chemoselectivity, affording mono-N-Boc protected amines without the formation of common byproducts. organic-chemistry.org Similarly, the use of certain solid acid catalysts can provide high chemoselectivity for mono-N-tert-butoxycarbonylation. researchgate.net

Aminopyridine Specifics : In conventional methods for Boc protection of aminopyridines, challenges such as low yields or the formation of di-Boc substituted products can arise. google.comgoogle.com The EDCI/HOBT mediated method was specifically developed to overcome these issues, providing high selectivity for the desired mono-protected product. google.com

Formation of the Amidoxime Functionality

The defining structural feature of the target molecule, after the amino group protection, is the amidoxime group. This functionality is typically synthesized from a corresponding nitrile.

Conversion of Nitriles to Amidoximes

The transformation of a nitrile (R-C≡N) into an amidoxime [R-C(=NOH)NH₂] is a key reaction in the synthesis of various biologically active compounds.

The most prevalent and direct method for preparing amidoximes is the reaction of a nitrile with hydroxylamine (NH₂OH). nih.gov This reaction involves the nucleophilic addition of hydroxylamine to the electrophilic carbon atom of the nitrile group.

Optimizing the reaction conditions is essential for maximizing the yield of the desired amidoxime and minimizing the formation of byproducts, most notably the corresponding amide. rsc.org Key factors that influence the outcome of the reaction include the choice of base, solvent, temperature, and reaction time. tandfonline.com

Base : The strength and amount of the base are critical. While inorganic bases like sodium carbonate are common, organic bases such as triethylamine have been shown to be highly effective. nih.govtandfonline.com For instance, in one study, increasing the amount of triethylamine from 1.2 to 1.6 molar equivalents resulted in a higher yield of the amidoxime and eliminated the formation of the amide byproduct. tandfonline.com

Solvent : Polar protic solvents like ethanol, methanol, or water are typically used. nih.govtandfonline.com A green chemistry approach has been developed using water as the solvent at room temperature, which offers advantages such as good yields and easier work-up. tandfonline.comtandfonline.com

Temperature : While reactions can proceed at room temperature, elevated temperatures (e.g., 60-80 °C or reflux) are often employed to accelerate the conversion. nih.govresearchgate.net However, temperature must be carefully controlled, as higher temperatures can sometimes favor the formation of amide side-products. tandfonline.com

Reaction Time : Reaction times can vary significantly, from a few hours to 48 hours, depending on the substrate and other conditions. nih.govresearchgate.net Monitoring the reaction progress is important to determine the optimal time for achieving maximum conversion. researchgate.net

| Parameter | Condition/Reagent | Effect on Reaction | Reference |

|---|---|---|---|

| Base | Triethylamine (1.6 eq) | Effective for high yield of amidoxime, minimizes amide formation. | tandfonline.com |

| Sodium Carbonate | Commonly used to generate free hydroxylamine. | nih.gov | |

| Solvent | Ethanol/Methanol (Reflux) | Standard condition to decrease reaction time. | nih.gov |

| Water (Room Temp) | "Green" alternative, offers good yields and easy work-up. | tandfonline.com | |

| Temperature | Room Temp to 80 °C | Higher temperatures increase reaction rate but may promote side reactions. | nih.govtandfonline.com |

| Time | 1 to 48 hours | Dependent on substrate and other conditions; longer times generally increase conversion. | nih.govresearchgate.net |

Alternative Amidoxime Synthesis Routes Applicable to Pyridine Systems

While the direct reaction of a nitrile with hydroxylamine is the most prevalent method for the synthesis of amidoximes, alternative routes have been developed, particularly for heterocyclic systems like pyridine. One notable alternative involves a two-step process where the nitrile is first converted to a thioamide. The thioamide is then treated with hydroxylamine to yield the amidoxime. This method can sometimes offer advantages in terms of yield and purity of the final product, especially when the direct reaction with hydroxylamine is sluggish or results in side products.

Another approach that has been explored for the synthesis of amidoximes involves the use of microwave irradiation. This technique can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. The reaction of a pyridine nitrile with hydroxylamine under microwave conditions can be a more efficient alternative.

Furthermore, variations in the reaction conditions for the standard hydroxylamine synthesis can be considered alternative approaches. For instance, the choice of base and solvent can have a significant impact on the reaction outcome. While sodium carbonate or sodium hydroxide (B78521) are commonly used, other organic or inorganic bases can be employed. Similarly, the reaction can be conducted in various alcoholic solvents or solvent mixtures to optimize the solubility of the reactants and facilitate the reaction.

The following table summarizes these alternative routes:

| Route | Description | Potential Advantages |

| Thioamide Intermediate | Two-step process involving conversion of the nitrile to a thioamide, followed by reaction with hydroxylamine. | Can improve yields and purity in some cases. |

| Microwave-Assisted Synthesis | Reaction of the nitrile with hydroxylamine under microwave irradiation. | Significantly reduced reaction times and potentially higher yields. |

| Variation of Reaction Conditions | Use of different bases, solvents, or temperature profiles for the standard hydroxylamine reaction. | Optimization of reaction efficiency and minimization of side products. |

Purification and Isolation Methodologies for Synthetic Intermediates and the Target Compound

The purification and isolation of the synthetic intermediates and the final product, this compound, are critical for obtaining a compound of high purity. The methodologies employed are tailored to the specific physical and chemical properties of each compound.

For the intermediate, 5-(Boc-amino)pyridine-2-carbonitrile, column chromatography is a widely used and effective purification technique. google.com Due to the presence of the lipophilic Boc group, this compound is generally amenable to purification on silica (B1680970) gel. A typical elution system would involve a gradient of a non-polar solvent, such as hexane, and a more polar solvent, like ethyl acetate (B1210297). The progress of the separation is monitored by thin-layer chromatography (TLC). google.com After column chromatography, the fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified intermediate.

The final product, this compound, being a more polar compound due to the amidoxime group, may also be purified by column chromatography. However, a more polar solvent system would likely be required. Alternatively, crystallization is a highly effective method for purifying the final product, particularly if it is a solid. google.com The choice of solvent for crystallization is crucial and is determined by the solubility profile of the compound. A solvent in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Common solvents for the crystallization of pyridine carboxamide derivatives include alcohols, such as ethanol, or aqueous mixtures. rsc.org The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purified product is then isolated by filtration, washed with a small amount of cold solvent, and dried.

The following table outlines the common purification techniques for the key compounds in the synthesis:

| Compound | Purification Method | Typical Conditions |

| 5-(Boc-amino)pyridine-2-carbonitrile | Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate Gradient |

| This compound | Column Chromatography | Stationary Phase: Silica GelMobile Phase: More polar solvent system (e.g., Dichloromethane/Methanol) |

| This compound | Crystallization | Solvent: Ethanol, aqueous ethanol, or other suitable polar solvents. google.comrsc.org |

Chemical Reactivity and Transformations of 5 Boc Amino Pyridine 2 Carboxamidoxime

Reactivity of the Amidoxime (B1450833) Group

The amidoxime group (-C(NH₂)=NOH) is a versatile functional group known for its ability to participate in various substitution and cyclization reactions.

O-Substitution and N-Substitution Reactions of Amidoximes

The hydroxyl and amino components of the amidoxime group can undergo substitution reactions. O-acylation of the hydroxyl group is a common transformation. For instance, treatment of a hydroxyl group with acetic anhydride (B1165640) in pyridine (B92270) typically results in the formation of an acetate (B1210297) ester. This reaction proceeds by the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the anhydride.

While specific examples for 5-(Boc-amino)pyridine-2-carboxamidoxime are not extensively documented in publicly available literature, the general reactivity of amidoximes suggests that both O- and N-substitution are feasible. N-acylation can also occur, particularly under conditions that favor reaction at the nitrogen atom. The choice of reagents and reaction conditions can often direct the selectivity towards either O- or N-substitution.

| Reagent | Product Type | General Conditions |

| Acetic Anhydride | O-acylated amidoxime | Pyridine, Room Temperature |

| Alkyl Halides | O- or N-alkylated amidoxime | Base (e.g., NaH), Aprotic Solvent |

Table 1: Representative Substitution Reactions of Amidoximes

Cyclization Reactions Involving Amidoximes (e.g., Oxadiazole Formation)

A key reaction of amidoximes is their cyclization to form 1,2,4-oxadiazoles. This transformation is a widely used method for the synthesis of this important heterocyclic ring system. The reaction typically involves the condensation of the amidoxime with a carboxylic acid derivative, such as an acid chloride, anhydride, or ester, followed by cyclodehydration.

For example, the reaction of an amidoxime with an acid chloride in the presence of a base like pyridine would first form an O-acyl intermediate, which then undergoes intramolecular cyclization with the elimination of water to yield the 3,5-disubstituted 1,2,4-oxadiazole. Various coupling agents can also be employed to facilitate the initial condensation step.

| Reactant | Coupling Agent/Condition | Product |

| Carboxylic Acid | Carbodiimide (e.g., DCC, EDC) | 1,2,4-Oxadiazole |

| Acid Chloride | Base (e.g., Pyridine, Triethylamine) | 1,2,4-Oxadiazole |

| Orthoesters | Acid or Heat | 1,2,4-Oxadiazole |

Table 2: Common Methods for 1,2,4-Oxadiazole Synthesis from Amidoximes

Reduction of Amidoximes to Amidines

The amidoxime functional group can be reduced to the corresponding amidine. This transformation is valuable for accessing amidine-containing compounds, which are themselves important intermediates in organic synthesis and possess a range of biological activities. Common reduction methods include catalytic hydrogenation over palladium on carbon (Pd/C) or the use of reducing agents like samarium(II) iodide.

Catalytic hydrogenation typically involves reacting the amidoxime with hydrogen gas in the presence of a palladium catalyst. The reaction proceeds through the hydrogenolysis of the N-O bond. Samarium(II) iodide is a powerful single-electron transfer reagent that can also effect the reduction of amidoximes to amidines under mild conditions.

Reactivity of the Boc-Protected Amine Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions.

Selective Deprotection Strategies for Boc-Amino Groups

The Boc group can be selectively removed from the 5-amino position of the pyridine ring under acidic conditions. The most common reagents for Boc deprotection are trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in a solvent such as dioxane or ethyl acetate. The reaction proceeds via the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene (B52900) and carbon dioxide to yield the free amine.

The choice of acid and reaction conditions can be tailored to be compatible with other functional groups present in the molecule. For instance, milder acidic conditions can be employed to avoid the cleavage of other acid-sensitive groups.

| Reagent | Solvent | Typical Conditions |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature |

| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate | Room Temperature |

Table 3: Common Reagents for Boc Deprotection

Reactivity of the Free Amine Post-Deprotection

Once the Boc group is removed, the resulting 5-aminopyridine-2-carboxamidoxime (B2886067) possesses a free primary aromatic amine, which is a versatile nucleophile. This amino group can undergo a variety of reactions, including acylation, alkylation, and participation in cyclocondensation reactions.

Acylation: The free amine can be readily acylated with acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common method for introducing a wide range of substituents at the 5-position of the pyridine ring.

Alkylation: N-alkylation of the 5-amino group can be achieved using alkyl halides. However, direct alkylation of aminopyridines can sometimes lead to a mixture of products due to the competing nucleophilicity of the pyridine ring nitrogen. Therefore, indirect methods, such as reductive amination with aldehydes or ketones, are often preferred for selective N-alkylation.

Cyclocondensation Reactions: The 5-amino group, in conjunction with the adjacent pyridine ring nitrogen, can participate in cyclocondensation reactions with various bifunctional reagents to form fused heterocyclic systems. For example, reaction with α,β-unsaturated ketones or their precursors can lead to the formation of fused pyridopyrimidine or other related ring systems.

The reactivity of the deprotected amine allows for further functionalization of the pyridine core, making this compound a useful building block in medicinal and materials chemistry.

: Reactivity of the Pyridine Core

The reactivity of the pyridine core in this compound is intricately governed by the electronic properties and interplay of its substituents: the Boc-amino group at the 5-position and the carboxamidoxime group at the 2-position. The pyridine ring is inherently electron-deficient compared to benzene, which influences its susceptibility to various chemical transformations. The substituents further modulate this reactivity, creating a unique chemical profile for the molecule.

Electrophilic Aromatic Substitution on Pyridine Derivatives

The pyridine ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. uoanbar.edu.iqlibretexts.org However, the presence of activating groups can facilitate such reactions. In this compound, the tert-butoxycarbonyl (Boc) protected amino group at the 5-position is a strong electron-donating group. This group enhances the electron density of the pyridine ring, thereby making it more susceptible to electrophilic attack than unsubstituted pyridine.

Conversely, the carboxamidoxime group at the 2-position is anticipated to be electron-withdrawing, thus deactivating the ring towards electrophiles. The directing effect of the substituents is crucial in determining the regioselectivity of the substitution. The powerful electron-donating Boc-amino group directs incoming electrophiles to the ortho and para positions. In this molecule, the positions ortho to the Boc-amino group are C4 and C6. The para position (C2) is already substituted. The carboxamidoxime group, being electron-withdrawing, would direct incoming electrophiles to the meta positions (C4 and C6). Therefore, both substituents direct electrophilic attack to the C4 and C6 positions of the pyridine ring.

Common electrophilic substitution reactions such as nitration, halogenation, and sulfonation, which typically require harsh conditions for unsubstituted pyridine, would be expected to proceed under milder conditions on this compound due to the activating effect of the Boc-amino group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-5-(Boc-amino)pyridine-2-carboxamidoxime and 6-Nitro-5-(Boc-amino)pyridine-2-carboxamidoxime |

| Bromination | Br₂/FeBr₃ | 4-Bromo-5-(Boc-amino)pyridine-2-carboxamidoxime and 6-Bromo-5-(Boc-amino)pyridine-2-carboxamidoxime |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid and this compound-6-sulfonic acid |

Nucleophilic Aromatic Substitution on Activated Pyridines

The electron-deficient nature of the pyridine ring makes it inherently susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, as the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate. uoanbar.edu.iqstackexchange.comechemi.comwikipedia.org The presence of electron-withdrawing groups on the ring further enhances its reactivity towards nucleophiles.

In the case of this compound, the carboxamidoxime group at the 2-position acts as an activating group for nucleophilic attack. Conversely, the electron-donating Boc-amino group at the 5-position would tend to deactivate the ring for this type of reaction. For a nucleophilic aromatic substitution to occur, a suitable leaving group, such as a halogen, must be present on the pyridine ring.

Considering a hypothetical derivative, for instance, 4-chloro-5-(Boc-amino)pyridine-2-carboxamidoxime, the chlorine atom at the 4-position would be activated towards nucleophilic displacement. The electron-withdrawing carboxamidoxime group at the 2-position would contribute to the stabilization of the intermediate formed upon nucleophilic attack at C4.

Table 2: Hypothetical Nucleophilic Aromatic Substitution Reactions

| Starting Material | Nucleophile | Typical Conditions | Expected Product |

| 4-Chloro-5-(Boc-amino)pyridine-2-carboxamidoxime | Sodium methoxide (B1231860) (NaOMe) | Methanol, heat | 4-Methoxy-5-(Boc-amino)pyridine-2-carboxamidoxime |

| 4-Chloro-5-(Boc-amino)pyridine-2-carboxamidoxime | Ammonia (NH₃) | DMSO, heat | 4-Amino-5-(Boc-amino)pyridine-2-carboxamidoxime |

| 6-Bromo-5-(Boc-amino)pyridine-2-carboxamidoxime | Piperidine | Toluene, heat | 6-(Piperidin-1-yl)-5-(Boc-amino)pyridine-2-carboxamidoxime |

Metal-Catalyzed Cross-Coupling Reactions on Functionalized Pyridines

Metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds, including pyridines. dntb.gov.ua These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound to participate in such reactions, it would typically need to be derivatized with a handle suitable for cross-coupling, most commonly a halogen (Br, I) or a triflate (OTf) group.

The amino group in aminopyridines can also serve as a directing group in certain C-H activation and cross-coupling reactions. researchgate.netrsc.org Reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation) are widely employed. nih.govrsc.org

For a halogenated derivative of this compound, such as 4-bromo-5-(Boc-amino)pyridine-2-carboxamidoxime, the bromine atom could be readily displaced in various palladium-catalyzed cross-coupling reactions.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

| Starting Material | Coupling Partner | Catalyst/Ligand System | Reaction Type | Expected Product |

| 4-Bromo-5-(Boc-amino)pyridine-2-carboxamidoxime | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Suzuki-Miyaura | 4-Phenyl-5-(Boc-amino)pyridine-2-carboxamidoxime |

| 6-Iodo-5-(Boc-amino)pyridine-2-carboxamidoxime | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Buchwald-Hartwig | 6-Morpholino-5-(Boc-amino)pyridine-2-carboxamidoxime |

| 4-Triflyloxy-5-(Boc-amino)pyridine-2-carboxamidoxime | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Sonogashira | 4-(Alkynyl)-5-(Boc-amino)pyridine-2-carboxamidoxime |

Mechanistic Investigations of Reactions Involving 5 Boc Amino Pyridine 2 Carboxamidoxime

Mechanistic Pathways of Amidoxime (B1450833) Formation from Nitriles

The formation of an amidoxime from a nitrile functional group is a well-established transformation in organic synthesis, typically achieved through the reaction with hydroxylamine (B1172632). nih.gov This reaction is the cornerstone for the synthesis of 5-(Boc-amino)pyridine-2-carboxamidoxime from its corresponding nitrile precursor, 5-(Boc-amino)pyridine-2-carbonitrile. The most common method involves the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group. nih.govresearchgate.net

The reaction is generally performed in an alcoholic solvent, and a base such as sodium carbonate or triethylamine (B128534) is often used to generate free hydroxylamine in situ from its hydrochloride salt. nih.gov The mechanism, while widely used, has been the subject of detailed studies to elucidate the precise pathway and account for the formation of by-products. researchgate.netrsc.org

The primary mechanistic pathway is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the nitrile carbon. This addition forms a Z-amidine oxime intermediate. While this is the expected product, the reaction can be complicated by the formation of an unexpected amide by-product. researchgate.netrsc.org The formation of this amide is particularly prevalent when the nitrile is attached to a group with strong electron-withdrawing properties. researchgate.netrsc.org Theoretical and experimental studies have provided a more detailed explanation for this, suggesting that the reaction pathway can be influenced by the solvent and the electronic nature of the nitrile substrate. researchgate.netrsc.org For instance, in polar protic solvents like ethanol (B145695), the formation of an amide derivative can become a major competing reaction. researchgate.net

Recent research has focused on optimizing conditions to favor the formation of the desired amidoxime and minimize side reactions. The use of specific ionic liquids has been shown to decrease reaction times while selectively yielding the amidoxime product, free from the amide side-product. rsc.org

Table 1: Key Factors Influencing Amidoxime Formation from Nitriles

| Factor | Influence on Reaction Mechanism | Outcome |

| Substrate Electronics | Strong electron-withdrawing groups on the nitrile increase the electrophilicity of the nitrile carbon. | Can increase the rate of reaction but may also promote the formation of amide by-products. researchgate.netrsc.org |

| Solvent | Polar protic solvents (e.g., ethanol) can participate in the reaction pathway. | May lead to increased formation of amide side-products. researchgate.netrsc.org |

| Base | Used to generate free hydroxylamine from its salt. | The choice and amount of base can affect reaction rate and product purity. nih.gov |

| Reaction Conditions | Temperature and reaction time are critical parameters. | Heating is often required, with reaction times varying from 1 to 48 hours depending on the substrate. nih.gov |

Mechanisms of Boc Deprotection in Complex Chemical Environments

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively straightforward removal. jk-sci.com In the context of this compound, the deprotection of the Boc group is a key step to unmask the 5-amino group for further functionalization. This is most commonly achieved under acidic conditions. fishersci.co.uk

The mechanism of acid-catalyzed Boc deprotection involves several distinct steps:

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). jk-sci.comcommonorganicchemistry.com

Cleavage: The protonated intermediate is unstable and undergoes cleavage to form a stable tert-butyl cation and a carbamic acid intermediate. jk-sci.comcommonorganicchemistry.com

Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine. commonorganicchemistry.com

Protonation of Amine: Under the acidic conditions, the newly liberated amine is protonated to form its corresponding ammonium (B1175870) salt (e.g., a TFA salt). commonorganicchemistry.com

It is crucial that the reaction is not performed in a closed system, as the evolution of carbon dioxide gas can lead to a buildup of pressure. jk-sci.comcommonorganicchemistry.com The generated tert-butyl cation is a reactive electrophile and can be trapped by a suitable nucleophile or can deprotonate to form isobutylene (B52900) gas. commonorganicchemistry.com

While acidic deprotection is the most common method, the Boc group can also be removed under certain basic conditions, although this is less frequent. acsgcipr.org This method is generally limited to primary amines where the amino group is attached to an electron-withdrawing system, which can stabilize the resulting anion. acsgcipr.org Given the electron-deficient nature of the pyridine (B92270) ring, this could be a potential, albeit less conventional, deprotection strategy for this compound. The mechanism under basic conditions can vary depending on the substrate but may involve deprotonation followed by the formation of an isocyanate intermediate which is then hydrolyzed. acsgcipr.org

Table 2: Comparison of Boc Deprotection Mechanisms

| Mechanism | Reagents | Key Steps | By-products |

| Acidic | Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl) | 1. Protonation of Boc carbonyl. 2. Formation of tert-butyl cation and carbamic acid. 3. Decarboxylation of carbamic acid. jk-sci.comcommonorganicchemistry.com | tert-butyl cation (or isobutylene), Carbon dioxide. commonorganicchemistry.com |

| Basic | NaOMe, Cs₂CO₃, Na₂CO₃ | 1. Deprotonation of amine. 2. Formation of isocyanate. 3. Hydrolysis. (Mechanism is substrate-dependent). acsgcipr.org | Varies with substrate and specific mechanism. |

Reaction Mechanisms of Further Derivatization at Amidoxime and Pyridine Sites

Following its synthesis, this compound or its deprotected form, 5-aminopyridine-2-carboxamidoxime (B2886067), offers multiple sites for further chemical modification. The primary reactive centers are the amidoxime group and the pyridine ring system.

Derivatization at the Amidoxime Site: The amidoxime functional group is known to undergo several types of reactions, most notably oxidation and reduction.

Oxidation: Amidoximes can be oxidized by various chemical and biological oxidants. nih.govresearchgate.net This oxidation can lead to the cleavage of the C=N bond, generating corresponding amides and/or nitriles. nih.gov A significant aspect of amidoxime oxidation is its ability to release nitric oxide (NO), a property that has been studied extensively. nih.govresearchgate.net The mechanism often involves the formation of radical intermediates. rsc.org

Reduction: The amidoxime group can be reduced to the corresponding amidine. This transformation is valuable as amidines are important functional groups in medicinal chemistry. nih.gov

Derivatization at the Pyridine Site: The pyridine ring is an electron-deficient heterocycle, which dictates its reactivity. pharmaguideline.com The nitrogen atom possesses a lone pair of electrons, making it basic and nucleophilic. wikipedia.org

Reactions at the Ring Nitrogen: The nitrogen atom readily reacts with electrophiles. It can be protonated by acids to form pyridinium (B92312) salts, alkylated with alkyl halides, or oxidized by peracids to form pyridine N-oxides. pharmaguideline.comwikipedia.orggcwgandhinagar.com These reactions modify the electronic properties of the entire ring system.

Reactions at the Ring Carbons: Due to the electronegative nitrogen atom, the pyridine ring is deactivated towards electrophilic aromatic substitution compared to benzene. wikipedia.orgresearchgate.net Such substitutions, when they do occur under harsh conditions, preferentially happen at the 3- and 5-positions. pearson.com Conversely, the ring is activated for nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. wikipedia.org The presence of the amino group at the 5-position (after Boc deprotection) would act as an activating group, directing electrophiles to the ortho and para positions (2- and 4-positions), while the amidoxime at the 2-position would influence the regioselectivity of further reactions. The dual nucleophilic nature of the deprotected 5-aminopyridine-2-carboxamidoxime, with both the exocyclic amino group and the ring nitrogen, allows it to be used as a synthon for building fused heterocyclic systems like imidazo[1,2-a]pyridines. sioc-journal.cn

Table 3: Summary of Potential Derivatization Reactions

| Reactive Site | Reaction Type | Reagents/Conditions | Potential Products |

| Amidoxime | Oxidation | Monoelectronic oxidants, O₂ atom donors | Amides, Nitriles, Nitric Oxide (NO). nih.govresearchgate.net |

| Amidoxime | Reduction | Catalytic Hydrogenation, etc. | Amidines. nih.gov |

| Pyridine Nitrogen | Protonation/Salt Formation | Protic acids (e.g., HCl) | Pyridinium salts. gcwgandhinagar.com |

| Pyridine Nitrogen | Alkylation | Alkyl halides | Quaternary pyridinium salts. gcwgandhinagar.com |

| Pyridine Nitrogen | Oxidation | Peracids (e.g., m-CPBA) | Pyridine N-oxides. wikipedia.org |

| Pyridine Ring Carbons | Nucleophilic Substitution | Strong nucleophiles | Substitution at C4 or C6 positions. wikipedia.org |

Advanced Characterization Methodologies in Research

Chromatographic Techniques for Purity Assessment and Separation

To assess the purity of 5-(Boc-amino)pyridine-2-carboxamidoxime and to isolate it from reaction mixtures, chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a non-volatile organic compound. A reversed-phase column would likely be used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid. The retention time and peak area in the chromatogram would be used to quantify the purity.

For purification on a larger scale, column chromatography using silica (B1680970) gel or another stationary phase would be the method of choice. The selection of an appropriate solvent system (eluent) would be critical to achieve effective separation of the target compound from any impurities or unreacted starting materials.

Table 2: Typical Chromatographic Methods for Analysis of Pyridine (B92270) Derivatives

| Technique | Stationary Phase | Mobile Phase Example | Purpose |

|---|---|---|---|

| HPLC | C18 | Water/Acetonitrile with 0.1% Formic Acid | Purity assessment |

Note: This table represents common methodologies and is not based on specific experimental data for the target compound.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This powerful analytical technique would determine bond lengths, bond angles, and the conformation of the molecule. It would also reveal intermolecular interactions, such as hydrogen bonding, which dictate the packing of the molecules in the crystal lattice. Obtaining a crystal of sufficient quality for this analysis is often a challenging but crucial step in the complete characterization of a new chemical entity.

Computational and Theoretical Studies on 5 Boc Amino Pyridine 2 Carboxamidoxime

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can provide detailed information about molecular orbitals, charge distribution, and conformational stability. While direct DFT studies on 5-(Boc-amino)pyridine-2-carboxamidoxime are not extensively available in the current literature, valuable insights can be drawn from studies on structurally related compounds, such as 4-(Boc-amino)pyridine. researchgate.netresearchgate.net

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G+(d,p), are used to determine the optimized molecular geometry and electronic structure of these molecules. researchgate.net Key electronic parameters that can be derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net

For analogous Boc-aminopyridine systems, the HOMO is typically localized on the electron-rich aminopyridine ring, while the LUMO may be distributed across the pyridine (B92270) and the Boc-carbonyl group. The electron-donating nature of the amino group and the electron-withdrawing character of the Boc group and the carboxamidoxime moiety are expected to influence the electronic distribution and reactivity of this compound.

Table 1: Representative DFT-Calculated Electronic Properties of a Related Boc-Aminopyridine Compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

| Note: These values are illustrative and based on data for structurally similar compounds. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational flexibility and dynamic behavior of molecules in various environments. By simulating the motion of atoms over time, MD can provide a detailed picture of the accessible conformations and the transitions between them.

For a molecule like this compound, MD simulations can reveal the dynamic interplay of its flexible components, including the Boc-amino and carboxamidoxime side chains. These simulations can be performed in both vacuum and in the presence of explicit solvent molecules to understand how the environment influences conformational preferences. nih.gov The results of MD simulations can complement the static picture provided by DFT calculations by revealing the dynamic nature of the molecule's structure.

Table 2: Illustrative Conformational Dihedral Angles from MD Simulations of a Related Pyridine Derivative

| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) |

| C(ring)-C(ring)-N-C(Boc) | 175.5 | 10.2 |

| C(ring)-C(carbox)-N-O | 10.1 | 15.8 |

| Note: These values are hypothetical and serve to illustrate the type of data obtained from MD simulations. |

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry plays a pivotal role in understanding and predicting the course of chemical reactions. By modeling reaction pathways and identifying transition states, researchers can gain fundamental insights into reaction mechanisms, energetics, and kinetics.

Elucidating Reaction Energetics and Kinetics

For the synthesis of this compound, computational methods can be used to investigate the energetics of various synthetic steps. DFT calculations can be employed to determine the energies of reactants, intermediates, transition states, and products. This information allows for the calculation of activation energies and reaction enthalpies, which are key to understanding the feasibility and rate of a reaction.

For example, the formation of the carboxamidoxime group from a nitrile precursor is a common synthetic transformation. Computational studies can model the reaction mechanism, helping to identify the most favorable reaction conditions and reagents. The influence of catalysts or different solvent environments on the reaction energetics can also be explored computationally. While specific studies on this exact molecule are lacking, the principles have been applied to the synthesis of various pyridine carboxamide derivatives. mdpi.com

Rational Design of Synthetic Routes

The insights gained from computational studies of reaction pathways can be directly applied to the rational design of more efficient and selective synthetic routes. By comparing the energetics of different potential pathways, chemists can choose the most promising route to pursue in the laboratory.

Computational chemistry can also aid in the design of novel synthetic strategies. For instance, by understanding the electronic properties and reactivity of 5-aminopyridine-2-carbonitrile, a potential precursor, computational models can help in selecting the appropriate conditions for the introduction of the Boc protecting group and the subsequent conversion of the nitrile to the carboxamidoxime. This predictive power can significantly reduce the amount of trial-and-error experimentation required, accelerating the development of synthetic methodologies for this and related compounds.

Table 3: Hypothetical Calculated Energetics for a Key Synthetic Step

| Parameter | Value (kcal/mol) |

| Activation Energy (Ea) | 15.2 |

| Enthalpy of Reaction (ΔH) | -5.8 |

| Note: These values are for illustrative purposes to demonstrate the output of such calculations. |

Q & A

Basic Research Questions

Q. What are the key considerations when synthesizing 5-(Boc-amino)pyridine-2-carboxamidoxime to ensure high yield and purity?

- Methodological Answer : Prioritize Boc-protection stability during amidoxime formation. Use anhydrous conditions and mild bases to minimize premature deprotection. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Monitor reaction progress using TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm via H NMR (e.g., tert-butyl singlet at δ 1.4 ppm) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H/C NMR to confirm Boc-group integrity (δ 1.4 ppm for tert-butyl) and amidoxime protons (δ 8.2-8.5 ppm for pyridine ring).

- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>98%).

- Mass Spectrometry : ESI-MS for molecular ion ([M+H] at m/z ~282.3) and fragmentation patterns .

Q. What are the common side reactions during Boc deprotection, and how can they be mitigated?

- Methodological Answer : Acidolysis (e.g., TFA/DCM) may hydrolyze the amidoxime group. Use scavengers (e.g., triisopropylsilane) to trap carbocations and reduce side reactions. Monitor pH to avoid excessive acidity, and limit reaction time to 1-2 hours at 0°C .

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodological Answer : Store desiccated at -20°C under inert gas (argon/nitrogen). Avoid moisture and prolonged exposure to light, as the amidoxime group is hygroscopic and prone to oxidation .

Advanced Research Questions

Q. How can researchers optimize the solubility of this compound in aqueous media for solid-phase synthesis?

- Methodological Answer : Generate water-dispersible nanoparticles via ball milling with zirconium oxide beads and PEG-4000 as a dispersant. Adjust milling time (30-60 mins) to achieve 500-750 nm particle size, enhancing aqueous dispersibility while preserving Boc-group stability .

Q. What strategies resolve contradictions in reaction outcomes when using this compound as a precursor in heterocyclic synthesis?

- Methodological Answer :

- Design of Experiments (DOE) : Vary temperature, solvent polarity, and catalyst loading to identify critical factors.

- Control Experiments : Compare amidoxime reactivity with/without Boc protection.

- Literature Benchmarking : Cross-reference with analogous pyridine-amidoxime systems (e.g., 5-bromopyridine-2-carboxamidoxime) to validate mechanistic hypotheses .

Q. How does the amidoxime group influence the coordination chemistry of this compound in metal-catalyzed reactions?

- Methodological Answer : Perform UV-Vis titration (e.g., with Cu or Fe) to assess chelation. Use X-ray crystallography or DFT calculations to map binding modes. Compare catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) against non-amidoxime analogues .

Q. How can kinetic studies distinguish between first-order and pseudo-first-order mechanisms during Boc deprotection?

- Methodological Answer : Conduct time-resolved H NMR or IR spectroscopy under varying acid concentrations. Plot ln([Boc]) vs. time; linearity indicates first-order kinetics. For pseudo-first-order, maintain excess acid and analyze rate constants via Eyring plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.